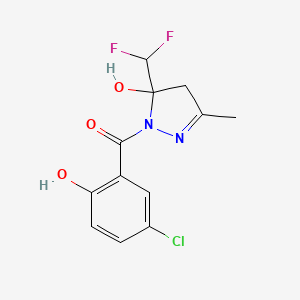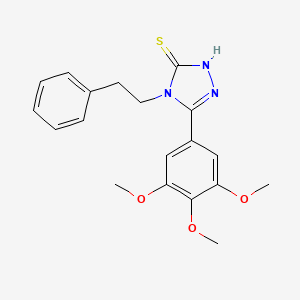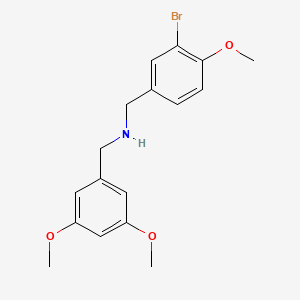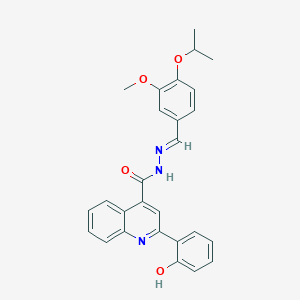![molecular formula C21H32N2O B6029500 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide, commonly known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-hydroxybutyrate (GHB), which has been used medically for the treatment of narcolepsy and alcoholism. CPP-109 has been found to have potential therapeutic applications in the treatment of addiction, particularly cocaine addiction.
Mecanismo De Acción
CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine. GABA is an inhibitory neurotransmitter that has been found to play a role in the reward pathway in the brain. By increasing GABA levels in the brain, CPP-109 reduces the activity of this reward pathway, which has been found to reduce cocaine use.
Biochemical and Physiological Effects:
CPP-109 has been found to have a number of biochemical and physiological effects. In particular, CPP-109 has been found to increase GABA levels in the brain, reduce the reinforcing effects of cocaine, and reduce cocaine use in animal models and human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-109 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the reward pathway in the brain and for developing new treatments for addiction. One limitation of CPP-109 is that it has not been found to be effective in all individuals with addiction, and more research is needed to identify the factors that influence its effectiveness.
Direcciones Futuras
There are a number of future directions for research on CPP-109. One area of research is to identify the factors that influence its effectiveness in reducing cocaine use. Another area of research is to explore its potential therapeutic applications in the treatment of other addictions, such as alcohol and opioid addiction. Finally, research is needed to identify potential side effects of CPP-109 and to develop new compounds that are more effective and have fewer side effects.
Métodos De Síntesis
CPP-109 can be synthesized through a multi-step process starting with the reaction of γ-butyrolactone with methylamine to form N-methyl-γ-butyrolactam. This compound is then reacted with 3-phenylpropylamine to form N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. Finally, this compound is reacted with cyclopentanecarboxylic acid chloride to form CPP-109.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction. In particular, CPP-109 has been found to be effective in reducing cocaine use in animal models and in human clinical trials. CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine.
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-22(21(24)19-12-5-6-13-19)20-14-8-16-23(17-20)15-7-11-18-9-3-2-4-10-18/h2-4,9-10,19-20H,5-8,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYXSBSVLWTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)

![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
![N-{[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6029486.png)

amino]methyl}-2-pyrrolidinone](/img/structure/B6029499.png)
![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)